molecular formula C26H60Cl3N13 B2807159 8-Azido-1-octanamine HCl CAS No. 1392515-98-8

8-Azido-1-octanamine HCl

Cat. No. B2807159
CAS RN: 1392515-98-8
M. Wt: 661.21
InChI Key: ZQPUPFOQHFBLMV-UHFFFAOYSA-N
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Description

8-Azido-1-octanamine HCl, also known as 1-Octanamine, 8-azido- , is a chemical compound with the molecular formula C8H19ClN4 . It has a molecular weight of 206.72 .


Molecular Structure Analysis

The molecular structure of 8-Azido-1-octanamine HCl consists of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The average mass is 206.716 Da and the monoisotopic mass is 206.129822 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Azido-1-octanamine HCl are not available, azides are known to be involved in various reactions. They can act as nucleophiles in substitution reactions, and organic azides can serve as “masked” amines, which can be reduced to primary amines .


Physical And Chemical Properties Analysis

8-Azido-1-octanamine HCl has a molecular weight of 206.72 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.

Safety and Hazards

When handling 8-Azido-1-octanamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

acetonitrile;8-azidooctan-1-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H18N4.C2H3N.3ClH/c3*9-7-5-3-1-2-4-6-8-11-12-10;1-2-3;;;/h3*1-9H2;1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPUPFOQHFBLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H60Cl3N13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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